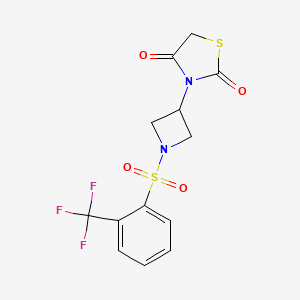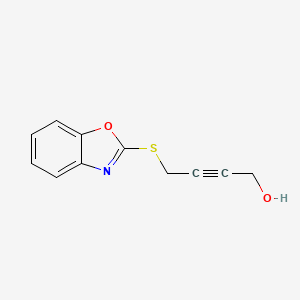
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol, also known as 4-BBS, is an organic compound with a wide range of applications in the scientific research field. It is a sulfur-containing heterocyclic compound with a unique structure, which makes it an attractive target for research. 4-BBS is a synthetic compound that is relatively easy to synthesize and has been used in a variety of scientific research studies. It is a versatile compound with a wide range of applications, including as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies.
作用机制
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is not well understood. However, it is believed that the sulfur-containing heterocyclic structure of this compound may play a role in its biological activity. It is thought that the sulfur-containing heterocyclic structure of this compound may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, the sulfur-containing heterocyclic structure of this compound may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, this compound may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions. In addition, this compound may be able to interact with DNA and RNA, thereby affecting the activity of these molecules.
实验室实验的优点和局限性
The advantages of using 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in laboratory experiments include its availability, its relatively low cost, and its versatility. This compound is a readily available compound and is relatively inexpensive. Additionally, this compound is a versatile compound with a wide range of applications in the scientific research field. The main limitation of using this compound in laboratory experiments is its lack of understanding of the mechanism of action.
未来方向
The future directions for the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in scientific research include further investigations into the mechanism of action, the biochemical and physiological effects, and the potential applications of this compound. Additionally, further research could be conducted into the use of this compound as a tool for drug discovery and development, as well as its potential use as a therapeutic agent. Furthermore, further research could be conducted into the use of this compound as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions. Finally, further research could be conducted into the use of this compound as a reagent for organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and aromatic compounds.
合成方法
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be synthesized from a variety of starting materials, including 2-methyl-1,3-benzoxazole and 1-bromo-2-methyl-1,3-benzoxazole. The synthesis of this compound can be accomplished through a Grignard reaction, a nucleophilic substitution reaction, or a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, while the Wittig reaction involves the reaction of an alkyl halide and an aldehyde or ketone. The nucleophilic substitution reaction involves the reaction of a nucleophile with an alkyl halide.
科学研究应用
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has been used in a variety of scientific research studies. It has been used as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies. For example, this compound has been used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and aromatic compounds. It has also been used as a tool for molecular biology studies, such as gene expression studies, protein expression studies, and enzyme studies. This compound has also been used as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions.
属性
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLCFDNKBIQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2952342.png)
![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)
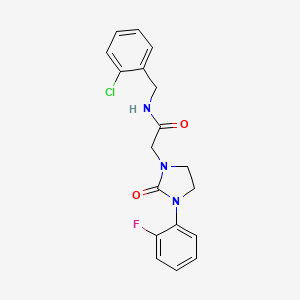
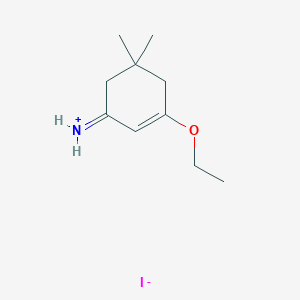
![4-chloro-3-[(Z)-(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)
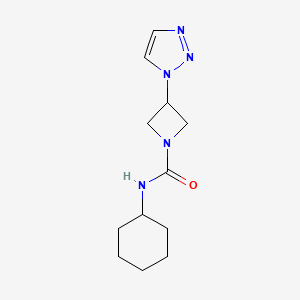
![3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide](/img/structure/B2952350.png)
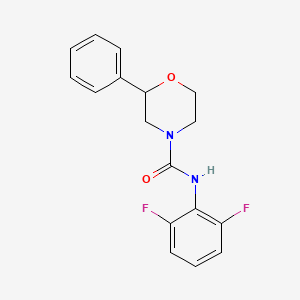
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)
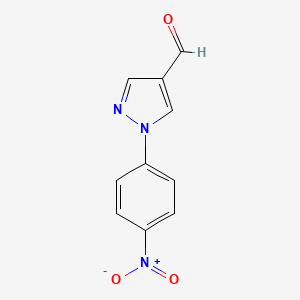
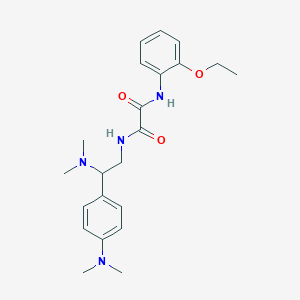
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
